methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) ring, a pyrrolidinylmethyl group, and a methyl ester moiety. Its molecular formula is C₁₁H₁₅N₇O₃, with a molecular weight of 293.29 g/mol.
Properties
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O3/c1-20-11(19)8-7(6-17-4-2-3-5-17)18(16-13-8)10-9(12)14-21-15-10/h2-6H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAMYQSEZOBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331405 | |
| Record name | methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312267-69-9 | |
| Record name | methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the oxadiazole ring, followed by the formation of the triazole ring through a cycloaddition reaction
Oxadiazole Ring Formation: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions.
Triazole Ring Formation: The oxadiazole intermediate undergoes a 1,3-dipolar cycloaddition with an azide to form the triazole ring.
Pyrrolidine Introduction: The triazole intermediate is then reacted with pyrrolidine in the presence of a base.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C_{13}H_{17N_5O_3 and a molecular weight of approximately 293.31 g/mol. Its structure features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the oxadiazole moiety further enhances its potential as a bioactive compound.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance:
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits enzyme activity critical for bacterial survival.
- Case Study : A study found that triazole derivatives showed enhanced activity against multi-drug resistant strains of Staphylococcus aureus when compared to standard antibiotics .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been investigated in several studies:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis through the activation of caspases .
- Mechanism : The triazole ring is believed to interact with DNA or RNA synthesis pathways, leading to cell cycle arrest.
Synthesis of Functional Materials
This compound has been utilized in the development of new materials with unique properties:
Photovoltaic Applications
Recent studies have explored the use of triazole derivatives in organic photovoltaic devices. The compound's ability to form stable charge transfer complexes makes it a candidate for improving the efficiency of solar cells.
Mechanism of Action
The mechanism of action of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The oxadiazole and triazole rings are particularly important for binding interactions, while the pyrrolidine moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Ester Analog (CAS 311314-88-2)
The ethyl ester derivative, ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate, differs by replacing the methyl ester with an ethyl group. This substitution increases the molecular weight to 307.31 g/mol (C₁₂H₁₇N₇O₃) and marginally alters lipophilicity (XLogP3 = 0.1 vs. -0.5 for the methyl analog). The ethyl group may enhance membrane permeability but reduce solubility in aqueous media compared to the methyl variant .
Carbohydrazide Derivative (CAS 309279-66-1)
The carbohydrazide analog, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide (C₁₀H₁₅N₉O₂), replaces the ester with a carbohydrazide group. This modification reduces the molecular weight to 293.29 g/mol but increases hydrogen-bonding capacity (hydrogen bond donors = 3 vs. 1 in the methyl ester). The carbohydrazide moiety may enhance interactions with biological targets, such as enzymes requiring polar interactions, but could also decrease metabolic stability .
Sulfanyl-Substituted Analog (BB54-0630)
The compound ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate (C₁₄H₁₆N₈O₃S) introduces a sulfanyl-linked dimethylpyrimidine group. This substitution significantly increases molecular weight (376.39 g/mol) and adds a bulky, electron-rich substituent. The sulfanyl group may confer redox activity or metal-binding properties, while the pyrimidine ring could enable π-π stacking interactions in biological targets .
Data Table: Structural and Physicochemical Comparison
*Estimated values based on analogous structures.
Research Findings and Implications
Bioactivity Prediction : The 1,2,3-triazole and furazan moieties are associated with antimicrobial and anti-inflammatory activities in related compounds . The methyl ester’s moderate lipophilicity may balance solubility and cell permeability, making it a candidate for oral bioavailability.
Metabolic Stability : The methyl ester is prone to hydrolysis by esterases, whereas the carbohydrazide derivative may exhibit greater metabolic stability but lower solubility .
Targeted Interactions : The sulfanyl-dimethylpyrimidine analog’s bulkier substituent could improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Biological Activity
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both oxadiazole and triazole moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 309.28 g/mol. Its structure includes:
- Oxadiazole ring : Known for its role in various biological activities.
- Triazole ring : Commonly associated with anticancer and antimicrobial properties.
- Pyrrolidine moiety : Often enhances the bioactivity of compounds through improved binding to biological targets.
Research indicates that compounds containing triazole and oxadiazole rings exhibit multiple mechanisms of action:
- Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction. For example, derivatives have been reported to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells .
- Antimicrobial Properties : The oxadiazole component contributes to the antimicrobial activity against various pathogens. Studies suggest that compounds with similar structures can inhibit bacterial growth effectively .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 (colon cancer) | 0.43 | Induction of apoptosis via ROS accumulation |
| Antimicrobial | E. coli | 10.0 | Inhibition of cell wall synthesis |
| Anti-inflammatory | RAW264.7 macrophages | 5.0 | Inhibition of TNF-alpha release |
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A derivative of triazole was tested against various cancer cell lines (MCF-7, HCT116) and showed significant cytotoxicity with IC50 values ranging from 2.70 to 5.04 µM . The mechanism involved increased ROS production leading to apoptosis.
- Antimicrobial Efficacy : Research demonstrated that similar oxadiazole-containing compounds exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism was attributed to disruption of bacterial membrane integrity.
- Anti-inflammatory Potential : In vitro studies using macrophage models showed that certain derivatives could reduce inflammation markers significantly, indicating potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
